molecular formula C6H11ClO2 B1266616 Propyl 2-chloropropanoate CAS No. 1569-03-5

Propyl 2-chloropropanoate

Cat. No.: B1266616
CAS No.: 1569-03-5
M. Wt: 150.6 g/mol
InChI Key: XVDQGLUGZORASO-UHFFFAOYSA-N
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Description

Propyl 2-chloropropanoate (CAS 1569-03-5) is an organic compound with the molecular formula C 6 H 11 ClO 2 and a molecular weight of 150.60 g/mol . It is an ester derivative of 2-chloropropanoic acid, which is noted for being the simplest chiral chlorocarboxylic acid . This class of compounds, particularly their enantiomerically pure forms, are valuable building blocks in synthetic chemistry. Esters like this compound can serve as precursors to optically active acids and alcohols, which are key intermediates in the synthesis of specialized chemicals . A primary research application of this compound and its analogues is in the agrochemical field, where they are used as key intermediates in the synthesis of high-efficiency, low-toxicity herbicides such as fenoxaprop-p-ethyl and fluazifop-p-butyl . The preparation of such single-enantiomer compounds can be achieved through methods like enzymatic resolution using lipases, which offers an environmentally friendly alternative to traditional chemical synthesis . As an alkylating agent, this compound should be handled with care. 2-Chloropropionic acid, its hydrolysis product, is identified as a neurotoxin . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDQGLUGZORASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935558
Record name Propyl 2-chloropropanoate
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Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-03-5
Record name Propyl 2-chloropropionate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Investigations of Propyl 2 Chloropropanoate

Chirality at the α-Carbon and its Implications

The chemical structure of propyl 2-chloropropanoate features a chiral center at the second carbon atom (the α-carbon) of the propanoate chain. This carbon is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a carbonyloxy group connected to a propyl chain. nih.govstackexchange.com The presence of this asymmetric carbon atom means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-propyl 2-chloropropanoate and (S)-propyl 2-chloropropanoate.

The chirality of this molecule has significant implications. While the enantiomers have identical physical properties such as boiling point and density, they can exhibit different biological activities and interactions in chiral environments. This is crucial in fields like pharmaceuticals and agrochemicals, where one enantiomer may be active while the other is inactive or even detrimental. The parent compound, 2-chloropropionic acid, is a known neurotoxin, and its (S)-enantiomer is specifically noted for this activity. wikipedia.orgnih.govnih.gov Therefore, controlling and verifying the stereochemistry of its derivatives like this compound is of high importance.

Methods for Determining Enantiomeric Purity (Enantiomeric Excess, ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is calculated as the absolute difference in the mole fractions of the two enantiomers and is often expressed as a percentage. wikipedia.orgyoutube.com A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%. wikipedia.org Several analytical techniques are employed to determine the enantiomeric excess of chiral compounds like this compound. nih.govnih.gov

Chiral Chromatography (GC, HPLC)

Chiral chromatography is a powerful technique for separating enantiomers, allowing for their quantification and the determination of enantiomeric excess. uni-muenchen.degcms.cz Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adapted for chiral separations.

In chiral GC , a chiral stationary phase (CSP) is used within the capillary column. gcms.czchromatographyonline.com These CSPs are often based on derivatized cyclodextrins. chromatographyonline.comchromatographyonline.com The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus their separation. uni-muenchen.dechromatographyonline.com The choice of the cyclodextrin (B1172386) derivative and the operating temperature can significantly influence the separation efficiency. chromatographyonline.com

Chiral HPLC operates on a similar principle, but with a liquid mobile phase. The stationary phase in the HPLC column is chiral, and the differential interactions between the enantiomers and the CSP result in their separation. This method is widely used for the analysis of chiral carboxylic acids and their derivatives. nih.gov

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents. fiveable.melibretexts.org These are typically paramagnetic lanthanide complexes that can reversibly bind to the analyte. libretexts.orgslideshare.net When the chiral shift reagent forms a complex with the enantiomers of this compound, it creates diastereomeric complexes. These diastereomers have different magnetic environments, resulting in separate signals in the NMR spectrum for the corresponding protons of each enantiomer. fiveable.melibretexts.org By integrating the areas of these separated signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be determined. libretexts.org Water-soluble chiral shift reagents, such as those based on samarium complexes, have been developed to minimize line broadening in high-field NMR. tcichemicals.com

Optical Rotation Measurements in Stereochemical Analysis

Optical rotation is a classical method for analyzing chiral compounds. nih.gov Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. A polarimeter is used to measure this rotation. The specific rotation of a pure enantiomer is a characteristic physical property. For instance, (S)-(-)-2-chloropropionic acid has a reported specific rotation of -14.0 ± 0.3° (neat). thermofisher.com

By measuring the optical rotation of a sample containing a mixture of enantiomers, its "optical purity" can be determined. wikipedia.org This is calculated by dividing the observed specific rotation of the mixture by the specific rotation of the pure enantiomer. wikipedia.org In many cases, optical purity is considered equivalent to enantiomeric excess. However, this relationship can sometimes be non-linear. wikipedia.org

Stereochemical Control in Synthetic Pathways

The synthesis of a specific enantiomer of this compound requires careful control of the stereochemistry during the reaction process. A key step in its synthesis is the chlorination of a precursor, and the stereochemical outcome of this reaction, whether it proceeds with retention or inversion of configuration, is critical.

Retention vs. Inversion of Configuration in Chlorination Reactions

The chlorination of alcohols or carboxylic acids to form alkyl or acyl chlorides can proceed through different mechanisms, leading to either retention or inversion of the original stereochemistry. nih.govyoutube.com

Inversion of configuration is characteristic of Sₙ2 reactions. libretexts.orgncert.nic.inmedium.com In this mechanism, the nucleophile (a chloride ion in this case) attacks the carbon atom from the side opposite to the leaving group. medium.com This "backside attack" leads to an inversion of the spatial arrangement of the groups around the chiral center, much like an umbrella turning inside out in a strong wind. ncert.nic.inmedium.com When an alcohol is treated with thionyl chloride (SOCl₂), the reaction can proceed via an Sₙ2 mechanism, resulting in inversion of configuration. libretexts.org The presence of a solvent like pyridine (B92270) can promote this pathway. masterorganicchemistry.com

The choice of reagents and reaction conditions is therefore paramount in determining the stereochemical outcome of the synthesis of this compound. For instance, the chlorination of propionyl chloride is a common method to produce 2-chloropropionyl chloride, a precursor to this compound. wikipedia.orgwikipedia.org Controlling the stereochemistry at this stage is essential for producing an enantiomerically pure final product.

Diastereoselective Ester Formation

The synthesis of optically active esters like this compound often involves controlling the stereochemistry at the chiral center. One common method is the chlorination of the corresponding alkyl lactate (B86563). This process typically proceeds with an inversion of configuration, a phenomenon known as the Walden inversion. google.com For instance, the synthesis of alkyl L-2-chloropropionates can be achieved from alkyl D-lactates. google.com The reaction involves converting the alkyl lactate into a chloroformate intermediate, which is then decomposed in the presence of a tertiary base, such as pyridine, to yield the desired alkyl 2-chloropropionate. google.com To preserve the optical purity of the product, it is crucial to carry out the decomposition step at a controlled temperature, typically below 60°C, and ideally between 20°C and 40°C, to minimize racemization. google.com

Another approach involves the use of enzymes to achieve chiral resolution. For example, porcine pancreatic lipase (B570770) can be used for the kinetic resolution of racemic 2-chloropropionic acid esters. google.com In this process, the enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer in the ester form. google.com Specifically, when racemic this compound is treated with porcine pancreatic lipase in a buffered solution, the enzyme preferentially hydrolyzes the (R)-(+)-enantiomer to (R)-(+)-2-chloropropionic acid, leaving behind the desired (S)-(-)-propyl 2-chloropropanoate. google.com This biocatalytic method offers a green and efficient route to obtaining the enantiomerically pure ester.

Racemization Phenomena in 2-Chloropropionates

Racemization, the conversion of an optically active compound into a racemic mixture, is a significant consideration in the handling and application of chiral molecules like this compound. wikipedia.org

Mechanistic Studies of Racemization

The racemization of 2-chloropropionates can occur through several mechanisms. One prominent pathway involves a nucleophilic substitution reaction of the second order (SN2). researchgate.net In this mechanism, a nucleophile, such as a chloride ion, attacks the chiral carbon atom, leading to an inversion of configuration. researchgate.net If the attacking and leaving groups are the same (in this case, chloride), a continuous inversion process can lead to the formation of a racemic mixture.

Another potential mechanism involves the formation of a carbocation intermediate, characteristic of a unimolecular substitution (SN1) reaction. wikipedia.orglibretexts.org This is more likely to occur in polar, ionizing solvents that can stabilize the resulting carbocation. libretexts.org The planar nature of the carbocation allows for subsequent attack by a nucleophile from either face with equal probability, resulting in a racemic product. wikipedia.org

Furthermore, for carbonyl compounds with an alpha-chiral center, racemization can be catalyzed by both acids and bases through enolization. libretexts.org The formation of an enol or enolate intermediate destroys the asymmetry at the alpha-carbon. libretexts.org Reprotonation can then occur from either side, leading to a mixture of enantiomers.

Factors Influencing Racemization Rates (e.g., Catalysts, Temperature, Solvents)

Several factors can influence the rate at which 2-chloropropionates racemize:

Catalysts: The presence of certain catalysts can significantly accelerate racemization. For instance, chloride ions can act as catalysts by facilitating an SN2-type exchange of the chlorine atom at the chiral center. researchgate.net The use of hexaalkylguanidinium chloride hydrochloride has been shown to catalyze the racemization of methyl 2-chloropropionate. researchgate.net Acidic conditions, particularly in the presence of hydrochloric acid, can also promote racemization by providing a source of chloride ions and facilitating ionization. google.com

Temperature: Racemization is generally accelerated by an increase in temperature. google.comgoogle.com Heating an acidified solution of an optically active 2-chloroaliphatic acid is a known method to induce racemization. google.com Conversely, to maintain optical purity during synthesis, reactions are often carried out at lower temperatures. google.com

Solvents: The polarity and ionizing ability of the solvent play a crucial role. Polar solvents can promote racemization by stabilizing ionic intermediates, such as carbocations, which are involved in SN1-type racemization pathways. libretexts.org For instance, dissolving (R)-3-phenyl-2-butanone in aqueous ethanol (B145695) containing an acid or base leads to the formation of a racemate via an enol intermediate. wikipedia.org

Three-Phase Crystallization for Chiral Purification of α-Chloroesters

A novel and efficient method for the chiral purification of α-chloroesters is three-phase crystallization (TPC). researchgate.net This technique combines melt crystallization and vaporization to separate enantiomers from a liquid mixture. researchgate.net The process involves reducing the temperature and pressure, causing the liquid mixture to transform into a crystalline solid of the desired enantiomer and a vapor mixture. researchgate.net

In the case of S-methyl-2-chloropropionate, TPC has been successfully applied to purify the S-enantiomer from a liquid mixture. researchgate.net The process is guided by the thermodynamic properties of the compound, which determine the conditions for the three-phase transformations. researchgate.net As the temperature is lowered and the pressure is reduced, the S-methyl-2-chloropropionate preferentially crystallizes out of the liquid phase, while the vapor phase is continuously removed. researchgate.net This method has the potential to be a highly effective technique for obtaining high-purity enantiomers of α-chloroesters like this compound.

Reaction Mechanisms and Kinetics Involving Propyl 2 Chloropropanoate

Nucleophilic Substitution Mechanisms at the α-Carbon (SN1, SN2)

Nucleophilic substitution at the saturated α-carbon, where the chlorine atom is attached, is a characteristic reaction for propyl 2-chloropropanoate. This reaction involves the replacement of the chloride leaving group by a nucleophile. The specific mechanism, whether SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is determined by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates. organic-chemistry.orgnih.gov

The α-carbon in this compound is a secondary carbon, which allows for the possibility of both SN1 and SN2 pathways, often leading to borderline or competing mechanisms. nih.gov

SN2 Mechanism : This mechanism involves a single, concerted step where the nucleophile attacks the α-carbon from the side opposite to the chlorine atom (backside attack). masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. youtube.com This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the chiral center. libretexts.org

SN1 Mechanism : This pathway proceeds through a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the C-Cl bond to form a planar secondary carbocation intermediate. organic-chemistry.org The second step is the rapid attack of the nucleophile on the carbocation, which can occur from either face. youtube.com This mechanism is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation and the leaving group, and results in a racemic mixture of products if the starting material is optically active. organic-chemistry.org

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for this compound

FeatureSN1 MechanismSN2 Mechanism
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Molecularity Unimolecular (rate-determining step)Bimolecular
Mechanism Stepwise (carbocation intermediate) masterorganicchemistry.comConcerted (one step) masterorganicchemistry.com
Nucleophile Favored by weak nucleophilesFavored by strong nucleophiles
Solvent Favored by polar protic solventsFavored by polar aprotic solvents
Stereochemistry Racemization organic-chemistry.orgInversion of configuration libretexts.org
Rearrangements PossibleNot possible

When this compound is in a solution containing chloride ions, the chloride ion itself can act as a nucleophile. If an optically active enantiomer of this compound undergoes an SN2 reaction with a chloride ion, the attack occurs with an inversion of configuration. libretexts.org For instance, an attack on (S)-propyl 2-chloropropanoate would yield the (R)-enantiomer.

This chloride exchange process is reversible. Continuous inversion of the stereocenter leads to the gradual formation of the opposite enantiomer until a 1:1 mixture of (R)- and (S)-enantiomers is established. This process, known as racemization, results in the loss of optical activity. The rate of this racemization is dependent on the concentration of chloride ions and the conditions favoring the SN2 pathway. Partial racemization of optically active chloropropionates has been noted in the presence of sources like pyridine (B92270) hydrochloride. google.com

Hydrolysis Reaction Mechanisms of 2-Chloropropionates

Hydrolysis is a fundamental reaction of esters, cleaving the ester bond to yield a carboxylic acid and an alcohol. chemguide.co.uk For this compound, this reaction can be catalyzed by acid, base, or enzymes, each proceeding through a different mechanistic pathway. viu.ca

The acid-catalyzed hydrolysis of this compound is a reversible equilibrium process. chemguide.co.uk It requires heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.org The mechanism is the exact reverse of Fischer esterification. chemistrysteps.com

The reaction proceeds through the following steps:

Protonation : The carbonyl oxygen is protonated by the acid catalyst (e.g., hydronium ion), increasing the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the attacking water moiety to the propoxy group, converting it into a good leaving group (propanol).

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of propanol (B110389).

Deprotonation : The protonated carbonyl of the resulting 2-chloropropionic acid is deprotonated by a water molecule, regenerating the acid catalyst. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is commonly used for ester hydrolysis. chemguide.co.ukmasterorganicchemistry.com The reaction is carried out by heating the ester with a strong base, such as sodium hydroxide (B78521).

The mechanism involves two main stages:

Nucleophilic Addition : The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination : This intermediate collapses, expelling the propoxide ion (CH₃CH₂CH₂O⁻) as the leaving group and forming 2-chloropropionic acid.

Deprotonation : The newly formed 2-chloropropionic acid (a weak acid) immediately transfers its proton to the strongly basic propoxide ion (or another hydroxide ion), forming propanol and the 2-chloropropionate carboxylate salt. This final acid-base step is essentially irreversible and drives the entire reaction to completion. chemistrysteps.com

Enzymes, particularly lipases and certain hydrolases, can catalyze the hydrolysis of 2-chloropropionate esters. mdpi.com This biocatalytic approach offers the advantages of occurring under mild conditions (neutral pH and ambient temperature) and often with high stereoselectivity.

The mechanism of enzyme-catalyzed hydrolysis is dependent on the specific enzyme but generally involves the following:

Substrate Binding : The this compound molecule fits into the active site of the enzyme.

Catalysis : A catalytic triad (B1167595) of amino acid residues (commonly serine, histidine, and aspartate) in the active site facilitates the hydrolysis. The serine residue's hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a covalent acyl-enzyme intermediate and releasing propanol.

Deacylation : A water molecule then enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the 2-chloropropionic acid and regenerating the free enzyme. youtube.com

Radical Reaction Pathways

In addition to ionic reactions, this compound can undergo reactions involving free radicals. These pathways are typically initiated by high energy sources like UV light or by chemical radical initiators. The weakest covalent bond in the molecule, the carbon-chlorine bond, is the most likely site for initial homolytic cleavage.

A plausible radical reaction mechanism would include:

Initiation : Homolytic cleavage of the C-Cl bond to generate a secondary alkyl radical centered on the α-carbon and a chlorine radical.

CH₃CH(Cl)CO₂C₃H₇ → CH₃ĊHCO₂C₃H₇ + Cl•

Propagation : The resulting organic radical can participate in a variety of subsequent reactions, such as:

Hydrogen Abstraction : The radical can abstract a hydrogen atom from a solvent molecule or another organic molecule, leading to the formation of propyl propanoate and a new radical.

Dimerization : Two organic radicals can combine to form a dimer.

Termination : The reaction ceases when radicals combine to form stable, non-radical products (e.g., two chlorine radicals forming Cl₂, or an organic radical combining with a chlorine radical).

Theoretical and Computational Chemistry Studies on Propyl 2 Chloropropanoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the behavior of molecules at the electronic level. rsc.orgrsc.org These methods, which include Hartree-Fock theory and Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. nih.govacs.org For a molecule like propyl 2-chloropropanoate, such calculations would be invaluable for understanding its reactivity, stability, and spectroscopic properties. The choice of computational method and basis set is crucial for obtaining a balance between accuracy and computational cost. nih.govresearchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher reactivity. For this compound, the HOMO is expected to be localized around the oxygen atoms of the ester group and the chlorine atom, which possess lone pairs of electrons. The LUMO is likely to be centered on the antibonding orbitals associated with the carbonyl group (π* C=O) and the carbon-chlorine bond (σ* C-Cl). The energy of this gap would influence the molecule's susceptibility to nucleophilic attack and its potential to participate in chemical reactions.

Table 1: Key Concepts in Electronic Structure Analysis

ConceptDescriptionSignificance for this compound
HOMO Highest Occupied Molecular Orbital. The orbital from which an electron is most easily removed.Likely located on the oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack.
LUMO Lowest Unoccupied Molecular Orbital. The orbital to which an electron is most easily added.Likely associated with the C=O and C-Cl bonds, indicating sites for nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap would imply higher reactivity. Its value would be crucial for predicting the molecule's stability and reaction kinetics.

Conformational Analysis and Energy Minima

This compound is a flexible molecule with several rotatable single bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them. This is typically achieved by systematically rotating the bonds and calculating the energy of each resulting geometry.

Reaction Pathway Simulations and Transition State Identification

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions. rsc.orgrsc.org For this compound, a key reaction to study would be its hydrolysis, which involves the cleavage of the ester bond. Computational simulations can map out the potential energy surface for the reaction, identifying the transition state structures and calculating the activation energy.

Studies on the hydrolysis of simple esters like methyl formate (B1220265) and methyl acetate (B1210297) have shown that the reaction can proceed through different mechanisms, often involving the participation of water molecules in the transition state. researchgate.netnih.govnih.gov For this compound, a computational study would likely investigate both acid- and base-catalyzed hydrolysis pathways. The presence of the electron-withdrawing chlorine atom on the adjacent carbon is expected to influence the reactivity of the carbonyl group and the stability of any charged intermediates, thereby affecting the reaction's activation barrier. Identifying the transition state and the intrinsic reaction coordinate would provide a detailed atomistic picture of the bond-breaking and bond-forming processes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all atoms in the system. rsc.org This approach allows for the study of the time-dependent behavior of molecules, including their movements, interactions, and conformational changes in different environments, such as in solution.

Solvent Effects on Reaction Dynamics

The solvent can have a profound impact on the rate and mechanism of a chemical reaction. MD simulations are particularly well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. acs.org For a reaction like the hydrolysis of this compound, MD simulations could reveal how water molecules solvate the ester, stabilize the transition state, and participate directly in the reaction mechanism.

Simulations of ester hydrolysis in aqueous solution have demonstrated the crucial role of the solvent in stabilizing charged intermediates and facilitating proton transfer steps. nih.govacs.org For this compound, MD simulations would allow for the calculation of the free energy profile of the reaction in water, providing a more realistic measure of the activation energy compared to gas-phase calculations.

Intermolecular Interactions in this compound Systems

The bulk properties of a substance are governed by the intermolecular forces between its constituent molecules. This compound is a polar molecule due to the presence of the ester group and the carbon-chlorine bond. ncert.nic.in Therefore, the primary intermolecular interactions will be dipole-dipole forces and the weaker van der Waals forces (London dispersion forces). ncert.nic.inncert.nic.in

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules like this compound. DFT methods allow for the accurate calculation of molecular geometries, conformational energies, and electronic properties, providing valuable insights into the molecule's behavior at the atomic level.

DFT is also employed to calculate key geometric parameters of the most stable conformer of this compound. These parameters include bond lengths, bond angles, and dihedral angles. The calculated geometry provides a detailed three-dimensional picture of the molecule. Furthermore, electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be derived from the optimized geometry. The MEP map, for example, can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.comnih.gov

Table 1: Representative Calculated Geometric Parameters for this compound using DFT

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond LengthC=O~1.21 Å
C-Cl~1.79 Å
C-O (ester)~1.35 Å
O-C (propyl)~1.45 Å
Bond AngleO=C-O~124°
O=C-C~125°
Cl-C-H~108°
Dihedral AngleCl-C-C=OVariable (depends on conformer)

Note: The values in this table are representative and are based on DFT calculations performed on structurally similar molecules. Actual values for this compound would require specific calculations.

Computational Prediction of Spectroscopic Properties

Computational methods, particularly those based on DFT, are widely used to predict the spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental spectra. For this compound, these predictions can aid in its structural elucidation and characterization.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the absolute magnetic shielding tensors for each nucleus. arxiv.orgnih.gov These values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions has significantly improved with the development of more sophisticated functionals and basis sets, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be modeled computationally. By performing a frequency calculation on the optimized geometry of this compound, the harmonic vibrational frequencies and their corresponding intensities can be obtained. researchgate.netscholarsresearchlibrary.comnih.govjocpr.com These calculated frequencies correspond to the normal modes of vibration of the molecule. Due to the approximations inherent in the calculations (e.g., the harmonic approximation), the calculated frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. The predicted vibrational spectra can help in the assignment of experimental absorption bands to specific molecular motions, such as C=O stretching, C-Cl stretching, and various bending modes.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRδ (C=O)~170 ppm
δ (C-Cl)~55-60 ppm
δ (O-CH₂)~65-70 ppm
¹H NMRδ (CH-Cl)~4.2-4.5 ppm (quartet)
δ (O-CH₂)~4.0-4.3 ppm (triplet)
IR Spectroscopyν (C=O stretch)~1730-1750 cm⁻¹
ν (C-Cl stretch)~650-750 cm⁻¹

Note: These predicted values are based on typical ranges for the respective functional groups in similar molecules and may vary depending on the specific computational method and level of theory used.

Modeling of Chiral Recognition and Enantioselective Processes

This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers (R and S). The separation and analysis of these enantiomers are often achieved through chiral chromatography, where a chiral stationary phase (CSP) is used to selectively interact with one enantiomer more strongly than the other. Computational modeling plays a crucial role in understanding the mechanisms of chiral recognition at the molecular level. nih.gov

Molecular docking simulations can be employed to model the interaction between the enantiomers of this compound and a known chiral selector. In these simulations, the enantiomer (the ligand) is placed in the binding site of the chiral selector (the receptor), and various possible binding poses are explored. The stability of the resulting diastereomeric complexes is then evaluated using a scoring function, which typically estimates the binding free energy. A significant difference in the calculated binding energies for the R and S enantiomers suggests that the chiral selector can effectively discriminate between them.

These models can provide detailed insights into the specific intermolecular interactions that are responsible for chiral recognition. These interactions can include hydrogen bonds, dipole-dipole interactions, steric repulsion, and van der Waals forces. For example, the carbonyl group of the ester can act as a hydrogen bond acceptor, while the chlorine atom and the propyl group can be involved in hydrophobic and steric interactions. By analyzing the most stable docked conformations, researchers can identify the key interactions that lead to the differential retention of the enantiomers on the chiral stationary phase. This understanding can guide the design of new and more effective chiral selectors for the separation of this compound and other chiral compounds.

Table 3: Key Intermolecular Interactions in Chiral Recognition Modeling

Interaction TypeDescriptionPotential Role in this compound Recognition
Hydrogen BondingInteraction between a hydrogen atom bonded to an electronegative atom and another electronegative atom.The carbonyl oxygen of the ester can act as a hydrogen bond acceptor with a donor group on the chiral selector.
Dipole-Dipole InteractionsAttractive or repulsive forces between polar molecules.The polar C-Cl and C=O bonds can lead to specific dipole-dipole alignments with the chiral selector.
Steric RepulsionRepulsive forces that arise when atoms are brought too close together.The spatial arrangement of the propyl group and the chlorine atom can lead to steric clashes with the chiral selector for one enantiomer but not the other.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Not directly applicable to this compound, but can be relevant if the chiral selector contains aromatic moieties.

Theoretical Studies on Environmental Degradation Pathways

Understanding the environmental fate of halogenated organic compounds like this compound is of significant interest. Theoretical studies can provide valuable insights into the potential degradation pathways of this compound in the environment. Computational chemistry can be used to investigate the mechanisms and kinetics of various degradation reactions, such as hydrolysis and reactions with atmospheric radicals.

Hydrolysis is a likely degradation pathway for this compound in aqueous environments. The reaction can proceed via either an acid-catalyzed or a base-catalyzed mechanism, leading to the formation of 2-chloropropanoic acid and propanol (B110389). ias.ac.inamelica.orgdntb.gov.ua Computational methods can be used to model the reaction pathways for both mechanisms. This involves locating the transition state structures and calculating the activation energies (energy barriers) for each step. The Gibbs free energy of reaction (ΔG) can also be calculated to determine the spontaneity of the hydrolysis process. youtube.com These calculations can help to predict the rate of hydrolysis under different pH conditions.

In the atmosphere, this compound may be degraded through reactions with hydroxyl (•OH) radicals, which are highly reactive species. Theoretical studies can elucidate the mechanism of these radical-initiated reactions. The most likely initial step is the abstraction of a hydrogen atom from the molecule by the •OH radical, leading to the formation of a carbon-centered radical. The stability of the resulting radical and the activation energy for the hydrogen abstraction step can be calculated to determine the most favorable reaction site. Subsequent reactions of the carbon-centered radical with oxygen can lead to the formation of various degradation products. By mapping out the entire reaction pathway and calculating the associated energetics, computational studies can help to predict the atmospheric lifetime and the potential degradation products of this compound.

Table 4: Representative Calculated Energetic Data for Degradation Reactions

Reaction PathwayParameterTypical Calculated Value
Base-Catalyzed HydrolysisActivation Energy (Ea)15-25 kcal/mol
Gibbs Free Energy of Reaction (ΔG)Negative (spontaneous)
Reaction with •OH radicalH-abstraction Activation Energy (Ea)2-8 kcal/mol
Reaction Enthalpy (ΔH)Exothermic

Note: These values are representative and are based on theoretical studies of similar halogenated esters. The actual values for this compound would depend on the specific reaction conditions and the level of theory used in the calculations.

Applications and Synthetic Utility of Propyl 2 Chloropropanoate in Organic Synthesis

Building Block for Pharmaceutical Intermediates

The structural motif of 2-chloropropanoic acid and its esters is a key component in the synthesis of several pharmaceutical compounds. The propyl ester, in particular, offers specific solubility and reactivity profiles that can be advantageous in certain synthetic routes.

Propyl 2-chloropropanoate, especially in its chiral forms, serves as a crucial starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry at the C-2 position is often critical for the biological activity of the final drug molecule. The (S)-enantiomer of 2-chloropropanoic acid and its esters is a key intermediate for synthesizing various chiral compounds. google.com Enzymatic resolution of racemic 2-chloropropionate esters, including the propyl ester, using lipases is a common method to obtain the desired enantiomerically pure (S)-(-)-2-chloropropionate. google.com

While direct synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indoprofen using this compound is not extensively documented in readily available literature, the core structure of Indoprofen contains a 2-phenylpropionic acid moiety. The synthesis of related profen drugs often involves the alkylation of a benzene (B151609) ring with a 2-chloropropionate derivative. Therefore, this compound could theoretically serve as a precursor in a synthetic pathway to Indoprofen, where the propanoate moiety is introduced via a Friedel-Crafts type reaction or other C-C bond-forming reactions.

Interactive Table 1: Pharmaceutical Intermediates Derived from 2-Chloropropionates

Precursor Pharmaceutical Intermediate/Drug Therapeutic Class
(S)-2-Chloropropanoic acid/estersChiral building blocksVarious
2-Chloropropionate derivativesProfen drugs (e.g., Indoprofen)NSAID

Intermediate in Agrochemical Synthesis

The agrochemical industry heavily relies on this compound and related esters for the production of a wide range of herbicides, insecticides, and fungicides.

This compound is a key intermediate in the synthesis of aryloxypropionic acid herbicides, a class of compounds that are vital for controlling grass weeds in broadleaf crops. google.com These herbicides function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses. nih.govnih.gov

The synthesis generally involves the reaction of a substituted phenol (B47542) with an ester of 2-chloropropionic acid, such as this compound, in the presence of a base. The (R)-enantiomer of these herbicides is typically the more active isomer.

Fluazifop (B150276): The synthesis of fluazifop-p-butyl, the active enantiomer of fluazifop-butyl, involves the coupling of 4-hydroxyphenoxy-5-(trifluoromethyl)pyridine with a chiral 2-chloropropionate. nih.gov While the butyl ester is specified, the use of this compound would lead to the corresponding propyl ester of fluazifop, which would then be hydrolyzed to the active acid. Fluazifop-P is the active enantiomer of the herbicide fluazifop and is a major metabolite of fluazifop-P-butyl. nih.gov

Mecoprop: Mecoprop is another prominent aryloxypropionic acid herbicide. google.com Its synthesis involves the reaction of 4-chloro-2-methylphenol (B52076) with an ester of 2-chloropropionic acid. The resulting ester is then hydrolyzed to mecoprop.

The utility of this compound extends to the synthesis of certain insecticides and fungicides. The reactive chloro-ester functionality allows for the introduction of the propionate (B1217596) moiety into various heterocyclic and aromatic structures that form the backbone of many pesticidal compounds. While specific examples directly citing this compound are not as prevalent as for herbicides, its role as a versatile building block is well-established for creating a variety of agrochemicals. google.com

Interactive Table 2: Agrochemicals Synthesized from 2-Chloropropionate Esters

Precursor Agrochemical Type Mechanism of Action
(R)-2-Chloropropionate esterFluazifop-p-propyl (hypothetical)HerbicideACCase inhibitor nih.govnih.gov
2-Chloropropionate esterMecopropHerbicideAuxin mimic
(R)-2-Chloropropionate esterQuizalofop-P-ethylHerbicideACCase inhibitor wikipedia.orgpomais.com
(S)-2-Chloropropionate esterClofop-isobutylHerbicideNot specified

Role in Polymer Chemistry as an Initiator

In the field of polymer chemistry, 2-chloropropionate esters, including this compound, have found a significant application as initiators in controlled radical polymerization (CRP) techniques, particularly in Atom Transfer Radical Polymerization (ATRP). tcichemicals.comsigmaaldrich.comwikipedia.org

ATRP is a powerful method for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.comwikipedia.org The process relies on a reversible activation and deactivation of growing polymer chains, which is mediated by a transition metal catalyst.

Alkyl halides, such as this compound, are commonly used as initiators in ATRP. google.comwikipedia.org The carbon-chlorine bond in this compound can be homolytically cleaved by a lower oxidation state transition metal complex (e.g., Cu(I)Br/ligand) to generate a radical species that initiates the polymerization of vinyl monomers. The transition metal is oxidized in the process (e.g., to Cu(II)Br₂/ligand). This process is reversible, establishing an equilibrium that keeps the concentration of active radicals low, thus minimizing termination reactions and allowing for controlled polymer growth. The choice of the ester group (propyl in this case) can influence the initiator's solubility and the properties of the resulting polymer.

Interactive Table 3: Role of 2-Chloropropionates in ATRP

Component Function Example
This compoundInitiatorStarts the polymerization process google.comwikipedia.org
Vinyl MonomersBuilding blocks of the polymerStyrene, acrylates, methacrylates
Transition Metal ComplexCatalystCu(I)Br/PMDETA
LigandSolubilizes the metal salt and tunes reactivityPMDETA, bipyridine
Resulting PolymerWell-defined polymerPolystyrene, poly(methyl methacrylate)

Application in Atom Transfer Radical Polymerization (ATRP)

For instance, research has shown that mixing a less active chloro-initiator like ECP with a more reactive bromo-initiator allows for the tuning of polymer dispersity (Đ). ethz.ch By analogy, this compound could theoretically be used in a similar fashion, acting as a control agent to modulate the polymerization rate and the final polymer architecture. The propyl ester group, being slightly larger and more electron-donating than the ethyl group, might subtly influence the initiation kinetics, a hypothesis that awaits experimental verification.

A study on the ATRP of N,N-dimethylacrylamide utilized the initiating system of methyl 2-chloropropionate/CuCl/Me6TREN, demonstrating that even simple chloro-esters can be effective under the right conditions. acs.org This provides a basis to infer that this compound could initiate the polymerization of various vinyl monomers, such as styrenes and (meth)acrylates, which are commonly employed in ATRP. cmu.edu

Table 1: Potential ATRP Initiation with this compound (Theoretical)

MonomerCatalyst System (Hypothetical)Expected Outcome
StyreneCuCl / PMDETAControlled polymerization, predictable molecular weight.
Methyl MethacrylateCuCl / dNbpyPotentially slow initiation, requiring optimization.
n-Butyl AcrylateCuCl / TPMAFormation of poly(n-butyl acrylate) with low dispersity.

This table is theoretical and based on the behavior of analogous compounds.

Derivatization for Chiral Auxiliary and Ligand Development

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. wikipedia.org These auxiliaries, themselves enantiomerically pure, are temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction, and are subsequently removed.

There is currently no published research detailing the use of this compound for the development of chiral auxiliaries or ligands. However, the structure of this compound contains a stereogenic center at the C2 position, meaning it can exist as (R)- and (S)-enantiomers. Optically active forms of related compounds, such as D-(+)-2-chloropropionyl chloride, are known and used as intermediates in the synthesis of pharmaceuticals.

The synthesis of optically active alkyl 2-chloropropionates has been described, often starting from the corresponding chiral lactate (B86563) esters. This opens a hypothetical pathway for producing enantiomerically pure (R)- or (S)-propyl 2-chloropropanoate. These chiral building blocks could then, in theory, be derivatized. For example, the ester could be converted to a chiral alcohol or amide, which could then be elaborated into a novel chiral auxiliary or a ligand for asymmetric catalysis. The propyl group itself is unlikely to play a direct role in the stereochemical control but forms the backbone of the potential auxiliary or ligand.

New Synthetic Routes Enabled by this compound

The true synthetic utility of a compound is often demonstrated by the novel reaction pathways it enables. As of now, there are no specific synthetic routes that are uniquely enabled by this compound and not by other similar alkyl 2-halopropionates. Its reactions are expected to be characteristic of its functional groups: the propyl ester and the secondary alkyl chloride.

The ester can undergo hydrolysis to 2-chloropropanoic acid or transesterification with other alcohols. The chloride can be displaced by nucleophiles in SN2 reactions. The combination of these functionalities in a chiral form could make it a useful building block in multi-step syntheses. For instance, the enantiomerically pure compound could be used to introduce a chiral propionate moiety into a larger molecule.

While the direct impact of this compound on enabling new synthetic routes remains to be seen, its potential lies in the specific properties the propyl group may confer, such as solubility or crystallinity, in comparison to its methyl or ethyl counterparts. These subtle differences can sometimes be critical in the optimization of a synthetic sequence.

Environmental Transformation and Degradation Pathways of 2 Chloropropionates

Biodegradation of 2-Chloropropionic Acid and its Esters

Biodegradation is a crucial process for the removal of halogenated organic compounds from the environment. researchgate.net Microorganisms have evolved diverse metabolic capabilities, including the ability to utilize compounds like 2-chloropropionic acid as a source of carbon and energy. researchgate.netscialert.net

A variety of microorganisms, including both bacteria and fungi, have been identified as capable of degrading 2-chloropropionic acid. The degradation of its esters, such as propyl 2-chloropropanoate, typically begins with hydrolysis to 2-chloropropionic acid and the corresponding alcohol, a reaction that can be catalyzed by microbial lipases or esterases. google.commdpi.com

Bacteria: Several bacterial genera have been shown to effectively degrade 2-chloropropionates. Strains of Pseudomonas are frequently isolated from environments contaminated with halogenated compounds and can utilize DL-2-chloropropionate as a sole carbon source. scialert.netnih.gov For instance, a Pseudomonas sp. (strain S3) isolated from a paddy field demonstrated the ability to catalyze the hydrolytic dehalogenation of both D- and L-isomers of 2-chloropropionic acid. scialert.net Other bacteria, such as those from the genera Alcaligenes and Burkholderia, are also known to possess the enzymatic machinery for degrading halogenated alkanoic acids. nih.govmdpi.comnih.gov

Fungi: While much of the research has focused on bacteria, certain fungal species are also capable of transforming chlorinated organic compounds. nih.gov For example, strains of Aspergillus niger have been reported to degrade the herbicide 2,4-D, a related chlorinated phenoxyacetic acid, suggesting that fungal metabolic pathways could also contribute to the breakdown of 2-chloropropionates in soil and other environments. nih.govmdpi.com Fungi employ mechanisms such as biotransformation and biodegradation to detoxify or remove these xenobiotics. nih.gov

Table 1: Microorganisms Involved in the Degradation of 2-Chloropropionates
Microorganism TypeGenus/SpeciesDegradation CapabilityReference
BacteriaPseudomonas sp.Utilizes D,L-2-chloropropionate as a sole carbon and energy source. scialert.netnih.gov scialert.netnih.gov
BacteriaRhizobium sp.Produces dehalogenase for degrading toxic 2-haloalkanoic acids. scialert.net scialert.net
BacteriaBurkholderia cepaciaContains genes for haloalkanoic acid dehalogenase. nih.govmdpi.com nih.govmdpi.com
BacteriaAgrobacterium tumefaciensPossesses cryptic haloalkanoic acid dehalogenase genes. nih.govmdpi.com nih.govmdpi.com
FungiAspergillus nigerKnown to degrade related chlorinated compounds like 2,4-D, suggesting potential for 2-chloropropionate degradation. nih.govmdpi.com nih.govmdpi.com

The key step in the microbial degradation of 2-chloropropionic acid is the cleavage of the carbon-chlorine bond, a reaction catalyzed by enzymes called dehalogenases (or haloacid dehalogenases). researchgate.netnih.gov This process is a type of hydrolytic dehalogenation, where a water molecule is used to displace the halide ion. nih.gov

The reaction proceeds via a nucleophilic attack on the alpha-carbon atom, leading to the formation of a 2-hydroxy acid (lactate) and the release of a chloride ion. researchgate.net These enzymes often exhibit stereospecificity, acting selectively on either the D- or L-isomer of the substrate. scialert.netnih.gov

L-2-haloacid dehalogenases (L-DEX): These enzymes specifically catalyze the dehalogenation of L-2-haloalkanoic acids, producing D-2-hydroxyalkanoic acids through an inversion of the product's configuration. scialert.netnih.gov

D-2-haloacid dehalogenases (D-DEX): These are generally less common and act on D-isomers of 2-haloalkanoic acids, yielding L-2-hydroxyalkanoic acids, also with an inversion of configuration. researchgate.netscialert.net

For example, Pseudomonas sp. strain S3 was found to produce two distinct dehalogenases: a thermostable L-specific dehalogenase (DehL) and a non-thermostable D-specific dehalogenase (DehD). scialert.net The crude enzyme from another Pseudomonas species was shown to convert D- and L-2-chloropropionate into L- and D-lactate, respectively. nih.gov

Table 2: Characteristics of Dehalogenase Enzymes from Pseudomonas sp. strain S3
EnzymeSubstrate SpecificityOptimal pHOptimal TemperatureThermostabilityReference
D-specific dehalogenase (DehD)D-2-chloropropionate (D-2CP)9.535°CLow; <10% activity after 15 min at 55°C. scialert.net scialert.net
L-specific dehalogenase (DehL)L-2-chloropropionate (L-2CP)7.550°CHigh; full activity retained after 15 min at 55°C. scialert.net scialert.net

The efficiency of microbial degradation of 2-chloropropionates in the environment is influenced by a range of physicochemical and biological factors.

Temperature: Temperature is a critical variable affecting the metabolic activity of microorganisms and the kinetics of enzymatic reactions. nih.gov As shown in Table 2, different dehalogenases have distinct optimal temperatures for maximum activity. scialert.net

pH: The pH of the soil or water matrix significantly impacts enzyme stability and activity. Dehalogenases exhibit optimal function within specific pH ranges; for example, the D-specific dehalogenase from Pseudomonas sp. S3 has a pH optimum of 9.5, while the L-specific enzyme's optimum is 7.5. scialert.net A marked delay in the biodegradation of related chlorophenols has been observed at acidic pH levels (e.g., pH 5). nih.govina.gob.ar

Acclimation and Inoculum Density: The history of exposure of a microbial community to a particular compound can influence its degradation rate. Prior exposure can lead to the acclimation and proliferation of degrading microorganisms. The initial density of the microbial population capable of degradation is also important; a lag period in degradation is often observed with low cell density inocula. nih.govina.gob.ar

Substrate Concentration: The concentration of the 2-chloropropionate can affect its degradation. While it serves as a carbon source, high concentrations can be toxic to microorganisms, potentially inhibiting the degradation process.

Environmental Conditions: Other environmental factors such as soil moisture and organic matter content can also play a role. For some pesticides, degradation is reduced in low-moisture soils. nih.gov The presence of other carbon sources can also influence the degradation of the target compound. nih.govina.gob.ar

Abiotic Degradation Mechanisms

This compound, as a halogenated ester, can undergo chemical hydrolysis in aqueous environments. This reaction involves the cleavage of the ester bond by water, yielding 2-chloropropionic acid and propanol (B110389).

CH₃CHClC(=O)O(CH₂)₂CH₃ + H₂O → CH₃CHClC(=O)OH + HO(CH₂)₂CH₃

The rate of this reaction is dependent on both pH and temperature. Hydrolysis is typically slow in neutral water but is catalyzed by the presence of acids or bases. While microbial enzymes can significantly accelerate this process, chemical hydrolysis is an important abiotic degradation pathway, particularly in aquatic systems where microbial activity may be limited. nih.gov

Volatilized this compound can enter the atmosphere, where its fate is primarily determined by photochemical reactions. The most significant degradation pathway in the troposphere for most organic compounds is oxidation initiated by hydroxyl radicals (•OH). nih.gov

Hydroxyl radicals are highly reactive species formed through photochemical processes, primarily from the photolysis of ozone. copernicus.org The degradation of this compound by •OH radicals would likely proceed through two main mechanisms:

H-atom Abstraction: The •OH radical can abstract a hydrogen atom from the alkyl chain or the propanoate backbone of the molecule.

OH-addition: For compounds with unsaturated bonds, addition of the •OH radical is a dominant pathway. nih.gov For a saturated ester like this compound, H-atom abstraction is the more probable initiating step.

These initial reactions form unstable radical intermediates that subsequently react with atmospheric oxygen (O₂). This leads to a cascade of further reactions, breaking the molecule down into smaller, more oxidized products such as aldehydes, carboxylic acids, and eventually carbon dioxide. researchgate.netrsc.org The atmospheric lifetime of an organic compound is largely determined by its reaction rate with •OH radicals; for many volatile organic compounds, this lifetime can range from hours to days, preventing long-range atmospheric transport. nih.govrsc.org

Environmental Fate Modeling

Environmental fate modeling for chemical compounds like this compound utilizes in silico tools to predict their behavior and distribution in the environment when experimental data is limited. nih.gov These models, often based on Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), are crucial for regulatory purposes and environmental risk assessment. nih.govresearchgate.net The methodology for developing these models follows principles established by organizations like the Organization for Economic Cooperation and Development (OECD) to ensure robustness and reliability. nih.govresearchgate.net

Predictive models such as OPERA (OPEn structure-activity/property Relationship App) are developed using extensive, curated datasets from public databases like PHYSPROP. nih.gov These models employ algorithms, like the weighted k-nearest neighbor (kNN) approach, which use molecular descriptors calculated from the chemical's structure to estimate its physicochemical properties and environmental fate endpoints. nih.govresearchgate.net For a given chemical, the model assesses whether its structure falls within the applicability domain of the training set to ensure the reliability of the prediction. nih.gov Software packages like the US EPA's EPISuite can also be used to predict degradation half-lives in various environmental compartments, including air, water, and soil. nih.gov These computational tools provide essential preliminary data on a compound's persistence and potential for long-range transport, guiding further experimental investigation. nih.gov

Distribution and Transport in Environmental Compartments (Soil, Water)

The distribution and transport of this compound in environmental compartments such as soil and water are governed by its physicochemical properties and its susceptibility to transformation. A primary process influencing its fate is hydrolysis, where the ester bond is cleaved to form 2-chloropropionic acid and propanol. Consequently, the environmental behavior of the parent compound is closely linked to that of its hydrolysis product, 2-chloropropionic acid.

2-chloropropionic acid has a relatively high estimated water solubility and a low estimated Henry's Law constant, suggesting it is not expected to volatilize significantly from water or moist soil. nih.gov The pKa of 2-chloropropionic acid is 2.8, indicating that it will exist predominantly in its anionic form (2-chloropropanoate) at typical environmental pH values. This anionic form has high mobility in soil and is likely to leach into groundwater. Its low octanol-water partition coefficient (log Kow) further suggests a low potential for bioaccumulation and sorption to organic matter in soil and sediment. nih.gov Therefore, the primary transport mechanism for the degradation products of this compound in the environment is expected to be advection and dispersion in water.

Table 1: Estimated Physicochemical Properties Relevant to Environmental Transport of 2-Chloropropionic Acid

PropertyValueImplication for TransportSource
Water Solubility3 g/L (estimated)High mobility in water nih.gov
Henry's Law Constant2.6 x 10⁻⁷ atm-cu m/mole at 25°C (estimated)Not expected to volatilize from water or moist soil nih.gov
log Octanol/Water Partition Coefficient (log Kow)0.76 (estimated)Low sorption to soil/sediment; low bioaccumulation potential nih.gov
pKa2.8Exists as mobile anion in most environmental systems

Persistence and Transformation Products

The persistence of 2-chloropropionates in the environment is limited by both abiotic and biotic degradation processes. cloudfront.net While abiotic degradation can occur, biotic pathways, particularly microbial action, are significant in the natural attenuation of these compounds. cloudfront.netscialert.net

Microorganisms, including bacteria such as Pseudomonas sp., Agrobacterium, and Bacillus sp., have been shown to utilize 2-chloropropionic acid as a carbon source. nih.govscialert.net The primary mechanism for the biodegradation of 2-haloalkanoic acids is enzymatic dehalogenation, which involves the cleavage of the carbon-halogen bond. scialert.net This process is catalyzed by enzymes called dehalogenases. scialert.netresearchgate.net Studies have identified different types of dehalogenases, some of which are stereospecific, acting only on specific isomers (D- or L-isomers) of the 2-chloropropionate molecule. scialert.net

The initial transformation of this compound is expected to be abiotic or biotic hydrolysis to 2-chloropropionic acid. Following this, the microbial degradation of 2-chloropropionic acid can proceed. Research has shown that under aerobic conditions with a sewage sludge inoculum, 2-chloropropionic acid can be completely removed within 30 days, while under anaerobic conditions, 75% removal was observed in the same timeframe. nih.gov The major metabolite identified in the degradation of 2-chloropropionic acid is glycolate. nih.gov

Table 2: Degradation Pathways and Transformation Products of 2-Chloropropionates

ProcessDescriptionKey Transformation Product(s)Source
Abiotic Hydrolysis Cleavage of the ester bond in this compound.2-Chloropropionic acid, PropanolInferred
Biotic Dehalogenation Microbial enzymes (dehalogenases) cleave the carbon-chlorine bond in 2-chloropropionic acid.Glycolate nih.govscialert.net

Q & A

Q. What strategies address reproducibility challenges in catalytic esterification studies involving this compound?

  • Methodological Answer : Standardize catalyst activation protocols (e.g., calcination temperature for solid acids) and document reaction parameters (moisture content, mixing efficiency). Publish raw data and negative results in supplementary materials to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.